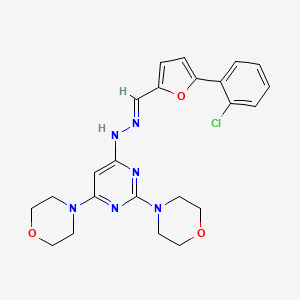
5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone typically involves the condensation of 5-(2-chlorophenyl)-2-furaldehyde with 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hydrazone moiety, potentially converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules could make it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-2-furaldehyde hydrazone
- 2-(2,6-Dimorpholino-4-pyrimidinyl)hydrazone
- 5-(2-Chlorophenyl)-2-furaldehyde 2-(4-pyrimidinyl)hydrazone
Uniqueness
The uniqueness of 5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone lies in its combination of aromatic and heterocyclic structures, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C23H25ClN6O3 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C23H25ClN6O3/c24-19-4-2-1-3-18(19)20-6-5-17(33-20)16-25-28-21-15-22(29-7-11-31-12-8-29)27-23(26-21)30-9-13-32-14-10-30/h1-6,15-16H,7-14H2,(H,26,27,28)/b25-16+ |
InChI Key |
FEGFSJTYJLHHKG-PCLIKHOPSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=C(O3)C4=CC=CC=C4Cl)N5CCOCC5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=C(O3)C4=CC=CC=C4Cl)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















